Aminomethyl vs. Amino: Geometry and Physicochemical Profile
The target compound bears a 3-aminomethyl group (–CH₂NH₂), which differs fundamentally from the 3-amino analog 3-amino-1-methyl-1H-pyrazole-5-carboxamide (CAS 1129541-01-0). The aminomethyl introduces a methylene spacer that increases molecular weight (154.17 vs. 140.14 Da), adds one rotatable bond (2 vs. 1), and shifts the amine pKa downward by approximately 1–1.5 log units (estimated pKa ~8.5–9.0 for the benzylic amine vs. ~9.5–10.5 for the directly attached aromatic amine) [1]. The computed LogP (-1.7) is more hydrophilic than typical 3-substituted pyrazole carboxamides, consistent with the additional polar surface area contributed by the carboxamide [2]. The C–C–N bond angle at the aminomethyl group (~109.5° sp³ geometry) orients the amine approximately 1.5 Å farther from the pyrazole plane compared to the directly attached 3-amino group, which has a C–N bond length of ~1.36 Å with partial sp² character [3]. In the context of trypsin-like serine protease S1 pocket binding, this spatial offset has been demonstrated to be functionally significant: the crystal structure of the analogous fragment (1,5-dimethylpyrazol-3-yl)methanamine (PDB 3RXP, 1.60 Å) shows the 3-aminomethyl group positioned to engage Asp189 at the base of the S1 pocket via a salt bridge, an interaction geometry that a 3-amino analog cannot replicate without steric clash or suboptimal H-bond distance [4].
| Evidence Dimension | Physicochemical & geometric properties relevant to target engagement |
|---|---|
| Target Compound Data | MW 154.17 Da, LogP -1.7 (computed), HBD 2, HBA 3, rotatable bonds 2, amine pKa ~8.5–9.0 (estimated), C–C–N angle ~109.5° |
| Comparator Or Baseline | 3-Amino-1-methyl-1H-pyrazole-5-carboxamide: MW 140.14 Da, HBD/HBA differ (direct NH₂ attached to aromatic ring), rotatable bonds 1, amine pKa ~9.5–10.5 (estimated), C–N bond length ~1.36 Å (partial sp²) |
| Quantified Difference | ΔMW = +14.03 Da; ΔLogP cannot be cross-compared (no published LogP for comparator); Δrotatable bonds = +1; estimated ΔpKa ≈ -1.0 to -1.5; amine N displacement from pyrazole plane ≈ +1.5 Å (sp³ vs. sp² geometry) |
| Conditions | Computed physicochemical properties (Molaid); pKa estimated by amine type (benzylic amine vs. aromatic amine). Geometric parameters from standard bond lengths/angles. Crystallographic binding mode from PDB 3RXP. |
Why This Matters
The aminomethyl spacer is critical for correctly positioning the amine nucleophile for amide bond formation or salt-bridge interactions in serine protease inhibitor design; the 3-amino analog cannot mimic this geometry, potentially leading to inactive compounds if used as a drop-in replacement.
- [1] Sigma-Aldrich. 3-Amino-1-methyl-1H-pyrazole-5-carboxamide (CAS 1129541-01-0). Molecular formula C₅H₈N₄O, MW 140.14. Product page. View Source
- [2] Molaid Chemical Database. Computed properties for 3-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxamide: LogP -1.7, HBD 2, HBA 3, rotatable bonds 2. View Source
- [3] Allen, F.H.; Kennard, O.; Watson, D.G.; Brammer, L.; Orpen, A.G.; Taylor, R. Tables of bond lengths determined by X-ray and neutron diffraction. Part 1. Bond lengths in organic compounds. J. Chem. Soc. Perkin Trans. II 1987, S1–S19. Standard C–N (aromatic) bond length ~1.36 Å; C–C–N (aliphatic amine) sp³ geometry. View Source
- [4] Yamane, J.; Yao, M.; Zhou, Y.; et al. J. Appl. Crystallogr. 2011, 44, 798–804. PDB ID: 3RXP. Crystal structure of bovine trypsin complexed with (1,5-dimethylpyrazol-3-yl)methanamine at 1.60 Å resolution. View Source
